Cedrina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cedrin has a wide range of applications in scientific research:

Mecanismo De Acción

Cedrin is a bioactive natural compound commonly found in plants such as Cedrus deodara and Pinus ayacahuite . This dihydroflavonol has been the subject of various studies due to its range of biological activities, including antibacterial, antifungal, cardioprotective, and neuroprotective properties .

Target of Action

Cedrin primarily targets PC12 cells, a line of rat pheochromocytoma cells widely used in scientific research . These cells are often used as a model for neuronal differentiation and neurotoxicity studies .

Mode of Action

Cedrin’s mode of action is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis . It interacts with its targets, the PC12 cells, and induces protective effects against the neurotoxicity induced by amyloid β1-42 .

Result of Action

The molecular and cellular effects of Cedrin’s action include the reduction of reactive oxygen species overproduction, increase in the activity of superoxide dismutase, and decrease in malondialdehyde content . Additionally, Cedrin has been observed to prevent the loss of mitochondrial membrane potential and mitochondrial permeability transition pore opening in PC12 cells, and suppress elevated Caspase-3 activity, downregulated Bcl-2, and upregulated Bax .

Action Environment

Cedrin is derived from plants native to the Western Himalayas in Eastern Afghanistan, Northern Pakistan, North-Central India, South Western Tibet, and Western Nepal . The environmental factors in these regions, such as altitude, climate, and soil composition, may influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Cedrin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have protective effects on PC12 cells against the neurotoxicity induced by amyloid β1-42 . The protective effect of Cedrin is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis .

Cellular Effects

Cedrin influences cell function by interacting with various cellular processes. It has been observed to reduce reactive oxygen species overproduction, increase the activity of superoxide dismutase, and decrease malondialdehyde content . These effects suggest that Cedrin may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cedrin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the cyclization of appropriate chalcones under acidic conditions to form the flavonoid structure. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures .

Industrial Production Methods: Industrial production of Cedrin often involves extraction from natural sources, particularly the bark or wood of Cedrus deodara. The extraction process includes solvent extraction using organic solvents like ethanol or methanol, followed by purification steps such as crystallization, filtration, and drying .

Análisis De Reacciones Químicas

Types of Reactions: Cedrin undergoes various chemical reactions, including:

Oxidation: Cedrin can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of Cedrin can yield dihydroflavonoid derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: Cedrin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Acetic anhydride, benzoyl chloride.

Major Products Formed:

Oxidation: Quinones, oxidized flavonoids.

Reduction: Dihydroflavonoids.

Substitution: Acetylated or benzoylated flavonoids.

Comparación Con Compuestos Similares

Cedrin is unique among flavonoids due to its specific neuroprotective properties. Similar compounds include:

Myricetin: Another flavonoid with antioxidant and neuroprotective effects.

Quercetin: Known for its anti-inflammatory and antioxidant properties.

Dihydromyricetin: A dihydroflavonoid with similar protective effects on neuronal cells.

Cedrin stands out due to its specific action on amyloid beta-induced neurotoxicity and its ability to modulate oxidative stress and mitochondrial function .

Propiedades

IUPAC Name |

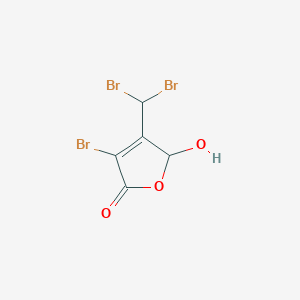

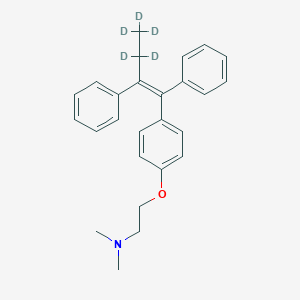

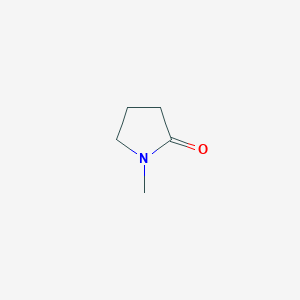

(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLODDQFPZTPM-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

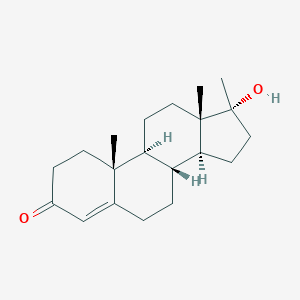

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)

![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)

![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)

![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B133314.png)